molecular formula C15H28O3 B1261928 Cyclonerotriol CAS No. 57689-00-6

Cyclonerotriol

Cat. No.: B1261928
CAS No.: 57689-00-6
M. Wt: 256.38 g/mol
InChI Key: QGUPPGVBDCWDSK-BSYVWGKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclonerotriol is a natural product found in Fusarium culmorum with data available.

Scientific Research Applications

Hurricanes and Tropical Meteorology

  • Research Focus : This research presents key accomplishments in tropical meteorology and hurricane research. It highlights the influence of tropical field experiments on observational studies of convection and tropical easterly waves. Additionally, it covers the application of convection studies in estimating precipitation from satellite platforms and the improvement in the understanding of the large-scale structure and environment of hurricanes. These insights have enhanced numerical modeling of hurricanes, leading to more accurate forecasts (Rodenhuis & Anthes, 1978).

Biosynthesis of Cyclonerotriol

  • Research Focus : This study explores the biosynthesis of this compound from mevalonic acid and describes the incorporation of various forms of mevalonic acid and farnesyl pyrophosphate into cyclonerodiol. This research provides a deeper understanding of the metabolic pathways involved in the formation of these compounds in fungal metabolites (Evans, Hanson & Nyfeler, 1975).

Data Analysis in Hurricane Forecasting

  • Research Focus : This paper discusses a technique for real-time airborne analysis of data from reconnaissance and research flights in tropical cyclones. It emphasizes the importance of analyzing flight-level observations, radar reflectivity patterns, and vertical soundings to support operational hurricane forecasting (Griffin, Burpee, Marks & Franklin, 1992).

Cyclone Platforms in Multi-cloud Environments

  • Research Focus : The ongoing development of the CYCLONE platform is presented in this paper. It focuses on scientific applications in heterogeneous multi-cloud and multi-provider environments, particularly in the context of bioinformatics use cases. It highlights the need for federated access control and security infrastructure for distributed data processing and cross-organization collaboration among scientists (Demchenko et al., 2016).

Properties

CAS No.

57689-00-6

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

(E,6R)-6-[(1R,2S,3R)-3-hydroxy-2,3-dimethylcyclopentyl]-2-methylhept-2-ene-1,6-diol

InChI

InChI=1S/C15H28O3/c1-11(10-16)6-5-8-15(4,18)13-7-9-14(3,17)12(13)2/h6,12-13,16-18H,5,7-10H2,1-4H3/b11-6+/t12-,13+,14+,15+/m0/s1

InChI Key

QGUPPGVBDCWDSK-BSYVWGKESA-N

Isomeric SMILES

C[C@H]1[C@@H](CC[C@@]1(C)O)[C@@](C)(CC/C=C(\C)/CO)O

SMILES

CC1C(CCC1(C)O)C(C)(CCC=C(C)CO)O

Canonical SMILES

CC1C(CCC1(C)O)C(C)(CCC=C(C)CO)O

Synonyms

10(Z)-cyclonerotriol
cyclonerotriol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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